4-amino-5-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide
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Overview
Description
4-amino-5-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Scientific Research Applications
4-amino-5-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common route involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-amino-5-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Mechanism of Action
The mechanism of action of 4-amino-5-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
Piperazine Derivatives: Compounds such as trimetazidine, ranolazine, and aripiprazole share the piperazine moiety and exhibit similar biological activities.
Thiazole Derivatives: Compounds like thiamine (vitamin B1) and sulfathiazole also contain the thiazole ring and have diverse applications in medicine and industry.
Uniqueness
What sets 4-amino-5-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide apart is its combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-amino-5-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O2S/c1-10-3-4-11(18)9-12(10)22-5-7-23(8-6-22)17(25)15-13(19)14(21-26-15)16(24)20-2/h3-4,9H,5-8,19H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOYZXRZBJTRQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=C(C(=NS3)C(=O)NC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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